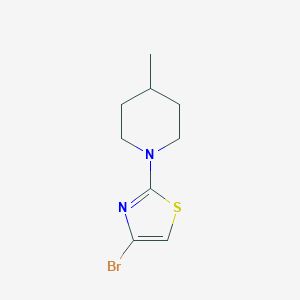
4-Bromo-2-(4-methylpiperidin-1-YL)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(4-methylpiperidin-1-yl)thiazole is a heterocyclic compound that contains both bromine and thiazole moieties. This compound is known for its unique chemical structure, which includes a thiazole ring substituted with a bromine atom and a piperidine ring. It has a molecular formula of C9H13BrN2S and a molecular weight of 261.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole typically involves the reaction of 4-methylpiperidine with 2-bromo-1,3-thiazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-methylpiperidin-1-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated thiazole derivatives.
Scientific Research Applications
4-Bromo-2-(4-methylpiperidin-1-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(4-methylpiperidin-1-yl)thiazole
- 4-Chloro-2-(4-methylpiperidin-1-yl)thiazole
- 4-Bromo-2-(4-ethylpiperidin-1-yl)thiazole
Uniqueness
4-Bromo-2-(4-methylpiperidin-1-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the thiazole ring contributes to its reactivity and potential bioactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
959237-41-3 |
|---|---|
Molecular Formula |
C9H13BrN2S |
Molecular Weight |
261.18 g/mol |
IUPAC Name |
4-bromo-2-(4-methylpiperidin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c1-7-2-4-12(5-3-7)9-11-8(10)6-13-9/h6-7H,2-5H2,1H3 |
InChI Key |
TUDPDHKLTRLRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















